6-Chloro-5-methylnicotinaldehyde
Overview
Description
6-Chloro-5-methylnicotinaldehyde is a chemical compound with the molecular formula C7H6ClNO and a molecular weight of 155.58 g/mol . It is a derivative of nicotinaldehyde, characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 5th position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-methylnicotinaldehyde typically involves the chlorination of 5-methylnicotinaldehyde. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions . The reaction proceeds as follows:
- Dissolve 5-methylnicotinaldehyde in an appropriate solvent such as dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.
- After the addition is complete, continue refluxing for several hours.
- Cool the reaction mixture and quench with water.
- Extract the product using an organic solvent and purify by recrystallization.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-5-methylnicotinaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products:
Oxidation: 6-Chloro-5-methylnicotinic acid.
Reduction: 6-Chloro-5-methyl-3-pyridinemethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-5-methylnicotinaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific diseases.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-5-methylnicotinaldehyde depends on its specific application. The chlorine atom can also influence its reactivity and interaction with other molecules, potentially affecting biological pathways and molecular targets .
Comparison with Similar Compounds
- 6-Chloro-5-methyl-3-pyridinecarbaldehyde
- 6-Chloro-5-methyl-3-pyridinecarboxaldehyde
- 2-Chloro-5-formyl-3-methylpyridine
Comparison: Compared to similar compounds, it may offer distinct advantages in terms of selectivity and efficiency in synthetic processes .
Properties
IUPAC Name |
6-chloro-5-methylpyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c1-5-2-6(4-10)3-9-7(5)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZVEYLUBVYKAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30599391 | |
Record name | 6-Chloro-5-methylpyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30599391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176433-43-5 | |
Record name | 6-Chloro-5-methylpyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30599391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-5-methylpyridine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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